Methyl 4-{2-[(tert-butoxycarbonyl)(methyl)amino]ethyl}benzoate Methyl 4-{2-[(tert-butoxycarbonyl)(methyl)amino]ethyl}benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13831473
InChI: InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17(4)11-10-12-6-8-13(9-7-12)14(18)20-5/h6-9H,10-11H2,1-5H3
SMILES: CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)C(=O)OC
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol

Methyl 4-{2-[(tert-butoxycarbonyl)(methyl)amino]ethyl}benzoate

CAS No.:

Cat. No.: VC13831473

Molecular Formula: C16H23NO4

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-{2-[(tert-butoxycarbonyl)(methyl)amino]ethyl}benzoate -

Specification

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
IUPAC Name methyl 4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]benzoate
Standard InChI InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17(4)11-10-12-6-8-13(9-7-12)14(18)20-5/h6-9H,10-11H2,1-5H3
Standard InChI Key JZFSDUBBIXLEIT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoate core substituted at the para position with an ethyl chain bearing both methylamino and Boc-protected amine groups. The IUPAC name, methyl 4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]benzoate, reflects this arrangement. Key structural elements include:

  • Boc Group: The tert-butoxycarbonyl moiety ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) protects the amine, preventing unwanted reactions during synthesis .

  • Methyl Ester: The COOCH3\text{COOCH}_3 group enhances solubility in organic solvents and facilitates further functionalization.

  • Ethyl Spacer: A two-carbon chain links the aromatic ring to the protected amine, balancing steric effects and reactivity .

The SMILES string CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)C(=O)OC and InChIKey JZFSDUBBIXLEIT-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemistry.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC16H23NO4\text{C}_{16}\text{H}_{23}\text{NO}_{4}
Molecular Weight293.36 g/mol
Boiling PointNot reported
SolubilityLikely soluble in DCM, DMF

While explicit data on melting/boiling points are unavailable, the compound’s ester and Boc groups suggest solubility in polar aprotic solvents like dichloromethane (DCM) and dimethylformamide (DMF). The Boc group’s steric bulk may reduce crystallinity compared to non-protected analogs .

Synthesis Methodologies

Laboratory-Scale Synthesis

The synthesis typically involves coupling a benzoic acid derivative with a Boc-protected aminoethyl intermediate. A common protocol includes:

  • Boc Protection: Reacting methyl 4-(2-aminoethyl)benzoate with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) .

  • Esterification: Using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxylic acid for ester formation.

Example Procedure :

  • Reagents: 4-(Ethylamino)butanoic acid, Boc2O\text{Boc}_2\text{O}, K2CO3\text{K}_2\text{CO}_3, 1,4-dioxane/water.

  • Conditions: Stirring at 23°C overnight.

  • Yield: 76% after extraction and purification.

Industrial Production

Industrial methods prioritize scalability and cost-efficiency:

  • Continuous Flow Reactors: Enhance mixing and heat transfer for Boc protection steps.

  • Catalytic Optimization: Transition metal catalysts may accelerate coupling reactions, though specific data remain proprietary.

Applications in Organic Synthesis

Peptide and Pharmaceutical Intermediates

The Boc group’s orthogonality enables selective deprotection under acidic conditions (e.g., HCl in dioxane), making the compound invaluable for constructing complex amines in drug candidates . For example, it serves as a precursor in:

  • Antiviral Agents: Protected amines resist degradation during early synthesis stages .

  • Fluorescent Probes: The aromatic ring facilitates conjugation with fluorophores .

Materials Science

Incorporating the Boc-protected amine into polymers modulates solubility and self-assembly properties. Subsequent deprotection yields cationic polymers for gene delivery systems.

Comparative Analysis with Related Compounds

Methyl 4-[2-(tert-Butoxycarbonylamino)ethyl]benzoate

ParameterTarget CompoundAnalog
Molecular FormulaC16H23NO4\text{C}_{16}\text{H}_{23}\text{NO}_{4}C15H21NO4\text{C}_{15}\text{H}_{21}\text{NO}_{4}
Molecular Weight293.36 g/mol279.33 g/mol
Amino SubstituentN-methyl\text{N-methyl}NH\text{NH}
ReactivityReduced due to methyl groupHigher nucleophilicity

The methyl group on the amine in the target compound lowers nucleophilicity, requiring harsher conditions for deprotection compared to the non-methylated analog .

Recent Advances and Future Directions

Green Synthesis Innovations

Recent studies explore enzymatic catalysis and solvent-free conditions for Boc protection, reducing reliance on hazardous reagents .

Drug Delivery Systems

Functionalizing nanoparticles with Boc-protected intermediates enables controlled release profiles, a focus of ongoing research.

Challenges and Opportunities

  • Deprotection Efficiency: Improving selectivity to minimize side reactions.

  • Scalability: Optimizing flow chemistry for industrial demands.

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